3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a fluorine atom and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine precursors. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, followed by fluorination to introduce the fluorine atom at the desired position.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is prepared separately, often through cyclization reactions.
Coupling of the Rings:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the sulfanyl linkage.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfanyl linkage play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- 4-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a unique combination of a pyrimidine ring with a fluorine atom and a pyrrolidine ring
Properties
Molecular Formula |
C13H18FN3O2S |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
tert-butyl 3-(5-fluoropyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18FN3O2S/c1-13(2,3)19-12(18)17-5-4-10(8-17)20-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3 |
InChI Key |
AZVSFIKXJRHBLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=C(C=N2)F |
Origin of Product |
United States |
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